The compound 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a complex organic molecule with potential pharmacological applications. It includes a tetrazole ring, which is known for its biological activity, particularly in medicinal chemistry. The compound is classified under organic compounds and is notable for its unique structural features that may contribute to its biological effects.
This compound can be sourced from various chemical databases and patent literature. It falls under the classification of sulfur-containing acetamides, specifically those that incorporate a tetrazole moiety. The presence of the 2,5-dimethylphenyl group and the piperazine derivative indicates potential interactions with biological targets, making it a candidate for drug development.
The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors.
The reactions are typically conducted under controlled temperatures and may require specific solvents or catalysts to enhance yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compound.
InChI=1S/C17H22N5O2S/c1-11-6-7-12(2)15(8-11)18-16(24)10-25-17-19-20-21-22(17)13-4-3-5-14(23)9-13/h3-9,23H,10H2,1-2H3,(H,18,24)YJEFPOZSBYUPHA-UHFFFAOYSA-NThis data helps in identifying and characterizing the compound in various chemical databases.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically studied using kinetic analysis and mechanistic studies to understand how structural variations affect reactivity.
The mechanism of action for this compound is likely related to its interactions with specific biological targets, such as receptors or enzymes involved in signaling pathways. The tetrazole moiety may facilitate binding to target proteins by mimicking natural substrates or ligands.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its polar functional groups.
Key chemical properties include:
Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are useful for confirming structural integrity and purity.
This compound has potential applications in medicinal chemistry as an investigational drug candidate targeting specific diseases such as cancer or infectious diseases due to its unique structural features that may confer biological activity. Further studies are required to evaluate its efficacy and safety profiles in preclinical models.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: